1-苄基-1-甲苯磺酰甲基异氰化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

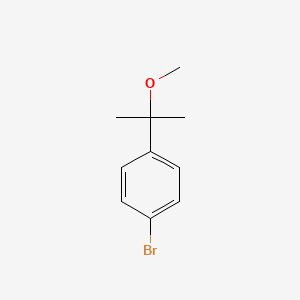

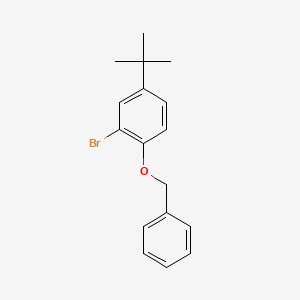

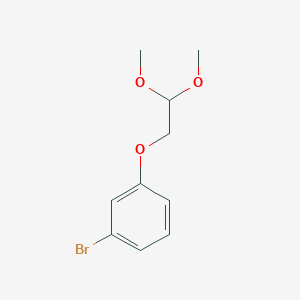

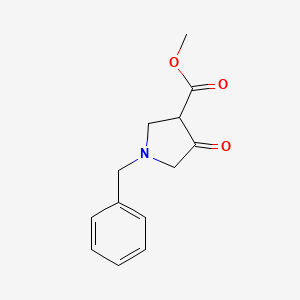

1-Benzyl-1-tosylmethyl isocyanide is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzyl group, a tosylmethyl group, and an isocyanide functional group. This compound is utilized in organic synthesis due to its reactivity and ability to form complex structures under mild conditions.

Synthesis Analysis

The synthesis of derivatives of 1-Benzyl-1-tosylmethyl isocyanide can be achieved through a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation. This process is exemplified in the preparation of 1-trifluoromethylisoquinolines, where the starting isocyanides are prepared and then reacted with the Togni reagent in a radical cascade . Another synthetic approach involves the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are obtained from tosylmethyl isocyanide and aldehydes or ketones, to yield 1-isocyano-1-tosyl-1-alkenes .

Molecular Structure Analysis

Chemical Reactions Analysis

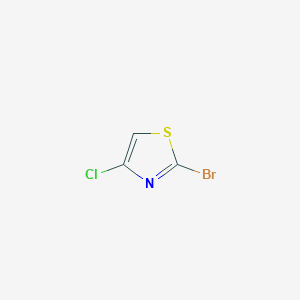

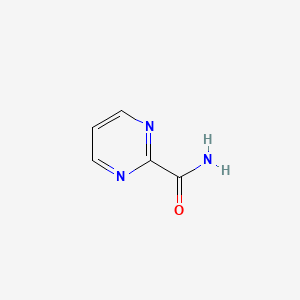

1-Benzyl-1-tosylmethyl isocyanide and its derivatives participate in a variety of chemical reactions. For instance, they can undergo radical reactions without the need for a transition-metal catalyst, as demonstrated in the synthesis of CF3-mansouramycin B . Additionally, these compounds can react with primary aliphatic amines or ammonia to form imidazoles . The Passerini reaction is another example where tosylmethyl isocyanide reacts with indane-1,2,3-trione and benzoic acid derivatives to yield indane-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1-tosylmethyl isocyanide are not directly reported in the provided papers. However, the reactivity of the isocyanide group suggests that it is a polar compound with a significant dipole moment due to the triple bond. The presence of the benzyl and tosyl groups likely increases the molecular weight and contributes to the overall hydrophobic character of the compound. The stability and reactivity of the isocyanide group make it a valuable synthon in organic chemistry, as evidenced by its use in the synthesis of oxazoles and imidazoles .

科学研究应用

1. Synthesis of 1-Trifluoromethylisoquinolines

- Application Summary : TosMIC is used in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives .

- Methods of Application : The starting isocyanides are prepared in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, and the radical reaction proceeds under mild conditions with high efficiency without any transition-metal catalyst via electron catalysis .

- Results or Outcomes : This protocol has been successfully applied to the total synthesis of CF3-mansouramycin B .

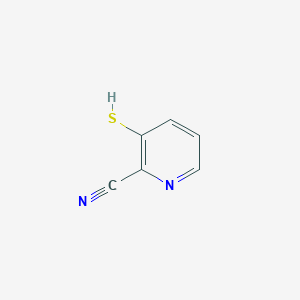

2. Conversion of Carbonyl Groups to Nitriles

- Application Summary : TosMIC is used as a cyanating reagent to convert carbonyl groups to nitriles .

- Methods of Application : The α-carbon of TosMIC is readily deprotonated under basic conditions to yield the carbanion TosC—HNC, which is used in the initial reactions .

- Results or Outcomes : TosMIC can synthesize ketones via di-substitution at the α-position followed by hydrolysis .

3. Synthesis of Imidazole-Based Compounds

- Application Summary : TosMIC is used in the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles .

- Methods of Application : 1-imidoylbenzotriazoles reacted with TosMIC according to the van Leusen reaction to obtain the imidazoles .

1. Synthesis of 1-Trifluoromethylisoquinolines

- Application Summary : TosMIC is used in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives .

- Methods of Application : The starting isocyanides are prepared in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, and the radical reaction proceeds under mild conditions with high efficiency without any transition-metal catalyst via electron catalysis .

- Results or Outcomes : This protocol has been successfully applied to the total synthesis of CF3-mansouramycin B .

2. Conversion of Carbonyl Groups to Nitriles

- Application Summary : TosMIC is used as a cyanating reagent to convert carbonyl groups to nitriles .

- Methods of Application : The α-carbon of TosMIC is readily deprotonated under basic conditions to yield the carbanion TosC—HNC, which is used in the initial reactions .

- Results or Outcomes : TosMIC can synthesize ketones via di-substitution at the α-position followed by hydrolysis .

3. Synthesis of Imidazole-Based Compounds

- Application Summary : TosMIC is used in the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles .

- Methods of Application : 1-imidoylbenzotriazoles reacted with TosMIC according to the van Leusen reaction to obtain the imidazoles .

- Results or Outcomes : The reaction yielded a good amount of the desired imidazole compounds .

4. Synthesis of Heterocyclic Compounds

- Application Summary : TosMIC is used in the synthesis of various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles .

- Methods of Application : The 1,3-dipolar character of TosMIC is exploited in a [3+2] cycloaddition reaction in the presence of a dipolarophile (e.g., alkene, carbonyl, imine) .

- Results or Outcomes : This method has been successfully used to synthesize a variety of heterocyclic compounds .

5. Preparation of Knoevenagel-Type Condensation Products

- Application Summary : TosMIC is used in the preparation of Knoevenagel-type condensation products .

- Methods of Application : TosMIC can act as a connecting reagent of two alkyl halides via di-substitution followed by reduction (e.g., using Li and NH3) .

- Results or Outcomes : This method has been successfully used to prepare a variety of Knoevenagel-type condensation products .

6. Van Leusen Reaction

- Application Summary : The Van Leusen Reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot using TosMIC as a synthon .

- Methods of Application : TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated .

- Results or Outcomes : This reaction has been successfully used to convert ketones to the homologous nitriles .

安全和危害

Tosylmethyl isocyanide, the base compound for 1-Benzyl-1-tosylmethyl isocyanide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed or if inhaled .

未来方向

The future directions of 1-Benzyl-1-tosylmethyl isocyanide research could involve exploring its unusual reactivity and its potential use in the synthesis of various heterocycles . The development of alternative methods that allow for easy access to isoquinolines and their derivatives is still of importance .

属性

IUPAC Name |

1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGWNKJBMMPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570862 |

Source

|

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-tosylmethyl isocyanide | |

CAS RN |

58379-86-5 |

Source

|

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。